MX1013

Vue d'ensemble

Description

MX1013 est un inhibiteur de caspase dipeptidique puissant et irréversible possédant une activité anti-apoptotique significative. Il est connu pour sa capacité à inhiber la caspase 3 humaine recombinante avec une CI50 de 30 nanomolaires . Les caspases sont des enzymes essentielles impliquées dans le processus d'apoptose, ou mort cellulaire programmée, faisant de this compound un composé précieux dans l'étude et le traitement potentiel des maladies liées à la mort cellulaire.

Applications De Recherche Scientifique

MX1013 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of caspase inhibition and the role of caspases in apoptosis. In biology, this compound is used to investigate the pathways involved in programmed cell death and to develop potential therapies for diseases related to apoptosis .

In medicine, this compound has shown promise in protecting cells from apoptotic insults in various animal models, including models of liver failure, brain ischemia, and acute myocardial infarction . Its ability to inhibit apoptosis makes it a potential candidate for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases .

Mécanisme D'action

Target of Action

MX1013 primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . Specifically, it inhibits caspases 1, 3, 6, 7, 8, and 9 .

Mode of Action

This compound interacts with its targets (caspases) by inhibiting their activity, thereby preventing apoptosis . It does this in an irreversible manner, with IC50 values ranging from 5 to 20 nM . It is selective for caspases and is a poor inhibitor of non-caspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Biochemical Pathways

By inhibiting caspases, this compound affects the apoptosis pathway. This inhibition prevents the proteolytic maturation of caspase 3, the caspase-mediated cleavage of PARP (Poly ADP ribose polymerase), and the fragmentation of genomic DNA . These are key markers of apoptosis, and their inhibition leads to the prevention of programmed cell death .

Result of Action

The inhibition of apoptosis by this compound has significant cellular effects. It protects cells from a variety of apoptotic insults . In cell culture models of apoptosis, this compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, blocking apoptosis at concentrations as low as 0.5 μM .

Action Environment

It has been demonstrated that this compound is systemically active in three animal models of apoptosis, including brain ischemia . This suggests that it can function effectively in different physiological environments.

Analyse Biochimique

Biochemical Properties

MX1013 plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It inhibits caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5 to 20 nm . It is selective for caspases and is a poor inhibitor of noncaspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits apoptosis in several cell culture models, including caspase 3 processing, PARP cleavage, and DNA fragmentation . This compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, and blocked apoptosis at concentrations as low as 0.5 microm .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of caspases . As a potent, irreversible dipeptide caspase inhibitor, it binds to caspases and inhibits their activity, thereby preventing the cascade of events that lead to apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It has been observed to consistently inhibit apoptosis in various cell culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 1 mg kg-1 i.v., this compound prevented liver damage and the lethality caused by Fas death receptor activation in the anti-Fas mouse-liver apoptosis model .

Metabolic Pathways

Given its role as a caspase inhibitor, it likely interacts with enzymes and cofactors involved in the apoptosis pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : MX1013 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure dipeptidique. La synthèse implique généralement l'utilisation de dérivés d'acides aminés spécifiques et de groupes protecteurs pour assurer la formation correcte de la liaison peptidique. Les conditions de réaction incluent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle : En milieu industriel, la production de this compound impliquerait la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de contrôle qualité pour assurer la cohérence du produit final. L'utilisation de systèmes automatisés et de techniques analytiques avancées serait essentielle dans la production à grande échelle de this compound .

Analyse Des Réactions Chimiques

Types de réactions : MX1013 subit principalement des réactions d'inhibition avec les caspases. Il est sélectif pour les caspases et est un faible inhibiteur des protéases non-caspases telles que la cathepsine B, la calpaïne I ou le facteur Xa . Le composé inhibe trois marqueurs clés de l'apoptose : la maturation protéolytique de la caspase 3, le clivage médié par la caspase de la poly(ADP-ribose) polymérase et la fragmentation de l'ADN génomique .

Réactifs et conditions courants : Les réactions impliquant this compound nécessitent généralement des réactifs spécifiques tels que des dérivés d'acides aminés, des groupes protecteurs et des catalyseurs. Les conditions incluent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de solvants organiques pour faciliter les réactions .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant this compound sont les caspases inhibées et la prévention des marqueurs d'apoptose tels que le clivage de la poly(ADP-ribose) polymérase et la fragmentation de l'ADN génomique .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé pour étudier les mécanismes de l'inhibition de la caspase et le rôle des caspases dans l'apoptose. En biologie, this compound est utilisé pour étudier les voies impliquées dans la mort cellulaire programmée et pour développer des thérapies potentielles pour les maladies liées à l'apoptose .

En médecine, this compound a montré un potentiel dans la protection des cellules contre les insultes apoptotiques dans divers modèles animaux, y compris les modèles d'insuffisance hépatique, d'ischémie cérébrale et d'infarctus aigu du myocarde . Sa capacité à inhiber l'apoptose en fait un candidat potentiel pour le traitement de maladies telles que le cancer, les maladies neurodégénératives et les maladies cardiovasculaires .

Mécanisme d'action

This compound exerce ses effets en inhibant irréversiblement les caspases, qui sont des enzymes clés impliquées dans le processus d'apoptose. Le composé se lie au site actif des caspases, empêchant leur activité protéolytique et inhibant ainsi la cascade d'événements qui conduisent à la mort cellulaire programmée . Cette inhibition est sélective pour les caspases et n'affecte pas de manière significative les protéases non-caspases .

Comparaison Avec Des Composés Similaires

MX1013 est unique en termes de puissance et de sélectivité en tant qu'inhibiteur de caspase. Des composés similaires comprennent le Z-VAD-fmk et d'autres inhibiteurs de caspase à base de tétrapeptides et de tripeptides . this compound est plus soluble dans l'eau et a montré une activité plus importante dans le blocage de l'apoptose à des concentrations plus faibles par rapport à ces autres inhibiteurs . Cela fait de this compound un outil précieux dans l'étude de l'apoptose et un candidat potentiel pour les applications thérapeutiques.

Liste de composés similaires :- Z-VAD-fmk

- Inhibiteurs de caspase à base de tétrapeptides

- Inhibiteurs de caspase à base de tripeptides

Propriétés

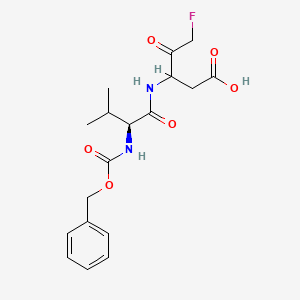

IUPAC Name |

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBWGROBJJXCJJ-VYIIXAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.